Ethyl acetamidoacetate
Overview
Description
Ethyl acetamidoacetate is an organic compound with the molecular formula C6H11NO3 . It is a white crystalline solid used primarily as an intermediate in the synthesis of various pharmaceuticals and other organic compounds . The compound is known for its role in peptide synthesis and other chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl acetamidoacetate is typically synthesized through the esterification of acetylglycine. The process involves the reaction of acetylglycine with ethanol in the presence of a strongly acidic styrene cation exchange resin. The reaction mixture is refluxed for about three hours, followed by cooling to room temperature. The resulting product is then filtered, and the ethanol is recovered through distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous reactors and efficient recovery systems for ethanol and other solvents ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl acetamidoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It participates in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are often employed under mild to moderate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acetic acid derivatives, while reduction can produce ethyl acetamidoalcohol .
Scientific Research Applications
Ethyl acetamidoacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of various pharmaceuticals, including anti-leptospira drugs
Industry: this compound is used in the production of flavoring agents and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl acetamidoacetate involves its role as an intermediate in biochemical reactions. It acts as a substrate for various enzymes, facilitating the formation of peptide bonds and other chemical transformations. The molecular targets include enzymes involved in peptide synthesis and other metabolic pathways .
Comparison with Similar Compounds
- Ethyl N-acetylglycinate
- Ethyl acetaminoacetate
- Ethyl 2-acetylaminoacetate
Comparison: Ethyl acetamidoacetate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers higher reactivity and versatility in synthetic applications. Its ability to act as an intermediate in peptide synthesis sets it apart from other related compounds .
Properties
IUPAC Name |
ethyl 2-acetamidoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-3-10-6(9)4-7-5(2)8/h3-4H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBDTBHJFINMSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172542 | |
Record name | Ethylaceturate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1906-82-7 | |
Record name | Ethyl acetamidoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1906-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylaceturate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001906827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylaceturate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl N-acetylglycinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.009 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: What is known about the conformational flexibility of ethyl acetamidoacetate?
A1: this compound exhibits conformational flexibility, adopting different shapes in space. Research using Fourier-transform microwave spectroscopy identified two primary conformers in a molecular beam. [] These conformers differ in the arrangement of their atoms around single bonds. One conformer exists in an all-trans configuration, belonging to the CS point group, while the higher-energy conformer has C1 symmetry. [] This flexibility is crucial as it influences the molecule's interactions and properties.
Q2: How was the conformational analysis of this compound performed?
A2: Researchers utilized rotational spectroscopy in a molecular beam and advanced theoretical fitting procedures to analyze the conformational landscape of this compound. [] Specifically, they measured the rotational spectra of two conformers using a Fourier-transform microwave spectrometer. [] The observed splittings in the spectrum, arising from the internal rotation of the acetyl methyl group, provided insights into the molecule's structure and energetics. [] By analyzing these spectral features, researchers determined the methyl group's orientation within each conformer, ultimately identifying the conformational forms and obtaining key parameters like torsional barriers. [] This approach provided valuable information about the molecule's preferred shapes and their relative energies.
Q3: Has this compound been explored in heterogeneous catalysis?
A3: While this compound itself hasn’t been widely studied as a catalyst, its derivatives have shown promise. For example, research highlights the use of biquaternary ammonium salts, which share structural similarities with this compound, to immobilize copper nanoparticles on montmorillonite. [] This approach led to the development of a highly active and stable heterogeneous catalyst (Cu-Q-MMT) for synthesizing indole-2-carboxylic esters. []
Q4: What makes the Cu-Q-MMT catalyst significant?
A4: The Cu-Q-MMT catalyst demonstrates high activity and stability in catalyzing a cascade reaction to produce indole-2-carboxylic esters from ortho-bromobenzaldehydes and this compound. [] Notably, it even facilitates reactions with typically less reactive chlorobenzaldehydes, highlighting its efficiency. [] The catalyst’s remarkable performance is attributed to the synergistic interplay between the biquaternary ammonium salts, copper nanoparticles, and the unique structure of montmorillonite. [] This research suggests the potential of designing novel catalysts inspired by the structure of this compound and its derivatives.
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